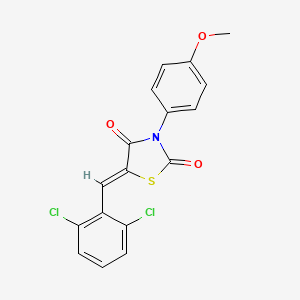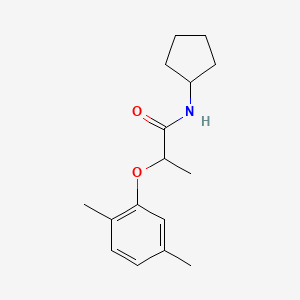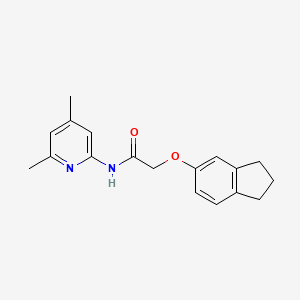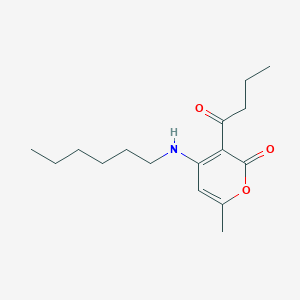![molecular formula C17H22N2O2 B4807812 N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4807812.png)
N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
Overview
Description
N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phenyl group substituted with a butan-2-yl group, an ethyl group, and a 1,2-oxazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The synthesis begins with the alkylation of a phenyl ring using butan-2-yl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethyl Group: The next step involves the Friedel-Crafts acylation of the alkylated phenyl ring with an ethyl halide, using a Lewis acid catalyst like aluminum chloride.
Oxazole Ring Formation: The resulting intermediate is then subjected to cyclization with hydroxylamine hydrochloride and acetic anhydride to form the 1,2-oxazole ring.
Carboxamide Formation: Finally, the oxazole intermediate is reacted with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Scientific Research Applications
N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, such as:
- N-{1-[4-(methyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
- N-{1-[4-(ethyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
- N-{1-[4-(propyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique butan-2-yl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[1-(4-butan-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-11(2)14-6-8-15(9-7-14)13(4)18-17(20)16-10-12(3)21-19-16/h6-11,13H,5H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRHFYORWSIPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-DIMETHYL-N~4~-{1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4807744.png)
![2-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4807751.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4807770.png)

![3,4-DIMETHOXY-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B4807785.png)
![4-methyl-3-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4807791.png)

![2-(2-{N-[(2,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4807806.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine hydrochloride](/img/structure/B4807821.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4807827.png)
![2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4807831.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4807833.png)
